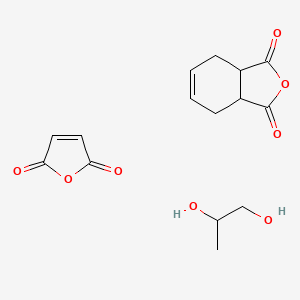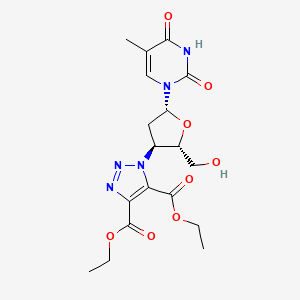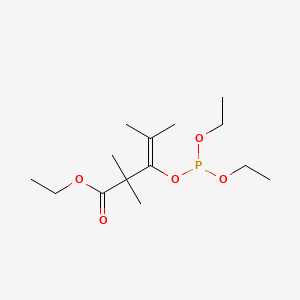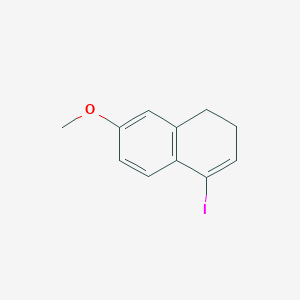
4-Iodo-7-methoxy-1,2-dihydronaphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Iodo-7-methoxy-1,2-dihydronaphthalene is a chemical compound with the molecular formula C11H11IO It is a derivative of 1,2-dihydronaphthalene, featuring an iodine atom at the 4th position and a methoxy group at the 7th position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Iodo-7-methoxy-1,2-dihydronaphthalene can be achieved through several methods. One common approach involves the iodination of 7-methoxy-1,2-dihydronaphthalene using iodine and a suitable oxidizing agent. The reaction typically occurs under mild conditions, ensuring the selective introduction of the iodine atom at the desired position.
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain high-purity compounds suitable for further applications.
Analyse Chemischer Reaktionen
Types of Reactions
4-Iodo-7-methoxy-1,2-dihydronaphthalene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding naphthalene derivatives.
Reduction Reactions: Reduction of the iodine atom can yield deiodinated products.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide (NaI) and copper(I) iodide (CuI) in the presence of a suitable solvent.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substitution: Formation of various substituted naphthalene derivatives.
Oxidation: Production of naphthalene-1,2-dione derivatives.
Reduction: Formation of 7-methoxy-1,2-dihydronaphthalene.
Wissenschaftliche Forschungsanwendungen
4-Iodo-7-methoxy-1,2-dihydronaphthalene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of advanced materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-Iodo-7-methoxy-1,2-dihydronaphthalene involves its interaction with specific molecular targets. The iodine atom and methoxy group play crucial roles in modulating the compound’s reactivity and binding affinity. The pathways involved may include:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.
Receptor Modulation: It may interact with cellular receptors, altering their signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Iodo-7-methoxy-1-indanone
- 7-Methoxy-1,2-dihydronaphthalene
- 4-Iodo-1,2-dihydronaphthalene
Uniqueness
4-Iodo-7-methoxy-1,2-dihydronaphthalene is unique due to the specific positioning of the iodine and methoxy groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced reactivity and selectivity in various reactions, making it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C11H11IO |
|---|---|
Molekulargewicht |
286.11 g/mol |
IUPAC-Name |
4-iodo-7-methoxy-1,2-dihydronaphthalene |
InChI |
InChI=1S/C11H11IO/c1-13-9-5-6-10-8(7-9)3-2-4-11(10)12/h4-7H,2-3H2,1H3 |
InChI-Schlüssel |
SVBRIDOKYTVYLL-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC2=C(C=C1)C(=CCC2)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-methyl-8,10,12,13,15,16-hexazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(16),2,4,6,9,11,13-heptaene](/img/structure/B12808208.png)
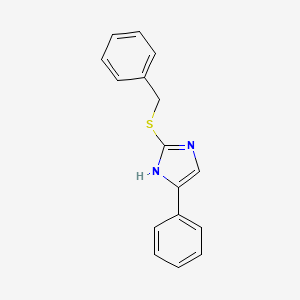
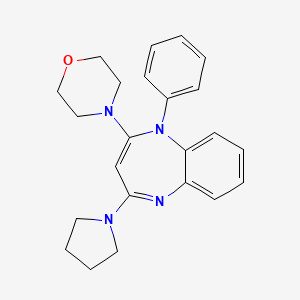
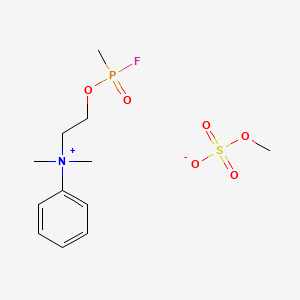

![Methyl 3-[4-(imidazol-1-ylmethyl)phenyl]prop-2-enoate](/img/structure/B12808241.png)
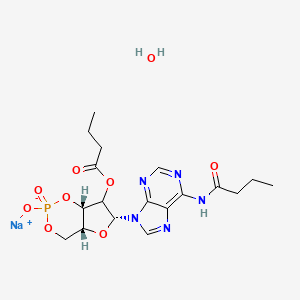
![3-[Methyl(prop-2-enyl)phosphoryl]prop-1-ene](/img/structure/B12808248.png)
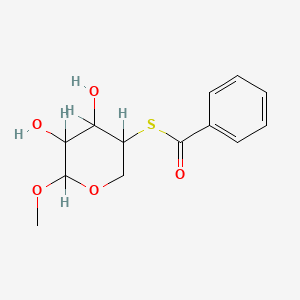
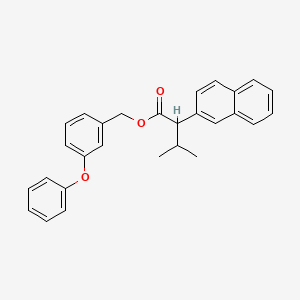
![4-[4-[2-chloroethyl(2-fluoroethyl)amino]phenyl]butanoic acid](/img/structure/B12808256.png)
